molecular formula C23H31NO3 B1237808 Norgestimate CAS No. 20799-27-3

Norgestimate

Cat. No.: B1237808
CAS No.: 20799-27-3
M. Wt: 369.5 g/mol
InChI Key: KIQQMECNKUGGKA-GOMYTPFNSA-N
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Description

Norgestimate is a synthetic progestin used primarily in hormonal contraceptives and menopausal hormone therapy. It is a derivative of norethisterone and belongs to the 19-nortestosterone family of progestins. This compound is commonly combined with ethinylestradiol in oral contraceptive pills to prevent ovulation and manage acne vulgaris .

Preparation Methods

Norgestimate is synthesized through a multi-step chemical process. The synthesis begins with the precursor norethisterone, which undergoes several chemical transformations, including acetylation and oximation, to form this compound. The reaction conditions typically involve the use of solvents like chloroform and reagents such as acetic anhydride .

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Norgestimate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form its metabolites, such as norelgestromin and levonorgestrel.

    Reduction: Reduction reactions can convert this compound into its active metabolites.

    Substitution: this compound can undergo substitution reactions, particularly at the oxime and acetate groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions are norelgestromin and levonorgestrel .

Scientific Research Applications

Norgestimate has a wide range of scientific research applications:

Mechanism of Action

Norgestimate exerts its effects by binding to progesterone receptors in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding suppresses the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. The suppression of LH and FSH prevents ovulation and thereby prevents pregnancy .

Comparison with Similar Compounds

Norgestimate is often compared with other progestins such as norethindrone and levonorgestrel. While all these compounds are used in hormonal contraceptives, this compound is unique due to its minimal androgenic activity and its ability to be metabolized into active forms like norelgestromin and levonorgestrel .

Similar Compounds

    Norethindrone: Another synthetic progestin used in contraceptives and hormone therapy.

    Levonorgestrel: A widely used progestin in emergency contraceptives and intrauterine devices.

    Desogestrel: A progestin used in combination with ethinylestradiol in oral contraceptives.

This compound’s unique metabolic pathway and low androgenic activity make it a preferred choice in certain contraceptive formulations .

Properties

CAS No.

20799-27-3

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

KIQQMECNKUGGKA-GOMYTPFNSA-N

SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=CC(=NO)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

Key on ui other cas no.

35189-28-7

physical_description

Solid

Pictograms

Irritant; Health Hazard

solubility

5.31e-03 g/L

Synonyms

norgestimate
norgestrel oxime acetate

vapor_pressure

2.62X10-11 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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